1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride
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Overview
Description
1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride typically involves the reaction of adamantan-2-one with ethylamine under specific conditions. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Halogen substitution reactions are common, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogen substitution can be achieved using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antiarrhythmic activity.
Industry: Utilized in the development of advanced materials due to its stable structure.
Mechanism of Action
The mechanism of action of 1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can interact with various biological molecules, potentially affecting their function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-yl derivatives: These compounds share the adamantane core structure and exhibit similar stability and reactivity.
Adamantan-2-yl derivatives: Similar to 1-(Adamantan-2-yl)-2-aminoethan-1-one hydrochloride, these compounds have the adamantane moiety attached at different positions, leading to variations in their chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-(2-adamantyl)-2-aminoethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c13-6-11(14)12-9-2-7-1-8(4-9)5-10(12)3-7;/h7-10,12H,1-6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHHJWFYSJEBBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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